molecular formula C17H15NO3 B2939853 N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide CAS No. 1396568-38-9

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide

Cat. No.: B2939853
CAS No.: 1396568-38-9
M. Wt: 281.311
InChI Key: FHUQLHLXUNVJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1396568-38-9) is a chemical compound with a molecular formula of C 17 H 15 NO 3 and a molecular weight of 281.31 g/mol [ ]. This naphthalene-carboxamide derivative is characterized by a furan-3-yl ring and a hydroxyethyl spacer, a structural motif of interest in medicinal and synthetic chemistry. While specific biological data for this compound is not available in the public domain, its core structure shares features with other investigated molecules. Compounds containing naphthalene and furan rings are frequently explored in drug discovery and materials science due to their diverse biological activities and photophysical properties [ ]. Related structural analogs, such as those featuring a thiophene moiety, are also subjects of research interest, highlighting the relevance of heteroaromatic systems in the design of novel chemical entities [ ]. This product is offered exclusively for research applications, such as in vitro screening, as a synthetic intermediate, or as an analytical reference standard. It is supplied for use in laboratory settings only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUQLHLXUNVJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Hydrochloric acid, sodium hydroxide, various nucleophiles.

Major Products

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Alcohol derivatives, reduced naphthalene derivatives.

    Substitution: Halogenated or aminated derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on structurally or functionally analogous compounds. Below is an analysis of the provided sources:

  • Lists complex azo-naphthalene carboxamides (e.g., N,N'-naphthalene-1,5-diylbis[...]carboxamide). These differ significantly due to their dichlorophenyl azo groups and lack of furan/hydroxyethyl moieties.

Critical Limitations of the Evidence

  • No structural analogs: None of the compounds in the evidence share the furan-hydroxyethyl-carboxamide-naphthalene backbone.
  • Missing data: No tables, pharmacological parameters (e.g., IC50, binding affinities), or synthetic routes are provided for the target compound or its analogs.

Recommendations for Further Research

To address the query adequately, the following steps are necessary:

Access specialized databases : Use SciFinder, Reaxys, or PubMed to identify structurally similar compounds (e.g., naphthalene carboxamides with heterocyclic substitutions).

Compare pharmacological profiles : If available, analyze bioactivity data (e.g., against cancer cells, enzymes like kinases) for analogs such as N-(2-hydroxyethyl)naphthalene-1-carboxamide or furan-containing carboxamides.

Synthetic routes : Investigate whether the hydroxyethyl-furan moiety enhances solubility or bioavailability compared to simpler naphthalene derivatives.

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Overview

The compound consists of a furan ring linked to a naphthalene moiety through a hydroxyethyl group. This structural arrangement is significant as it may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene-1-carboxylic acid with 2-(furan-3-yl)ethylamine. The reaction often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process is generally carried out at room temperature for several hours to achieve the desired product .

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial effects. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating various biochemical pathways involved in microbial growth and inflammation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural components suggest that it may inhibit pro-inflammatory cytokines or related pathways, although the exact mechanisms remain under exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study on related naphthalene derivatives demonstrated significant in vitro anti-breast cancer activity. Compounds structurally similar to this compound showed selective cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Structure–Activity Relationship (SAR) : Research into the SAR of naphtho-furan derivatives revealed that modifications to the furan and naphthalene rings could enhance biological activity. For instance, compounds with specific substitutions exhibited improved potency against cancer cell lines, suggesting that this compound could be optimized for better efficacy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Naphthalene-1-carboxamideLacks furan ringOnly contains naphthalene moiety
2-(furan-3-yl)ethylamineContains furan ring and ethyl linkerDoes not include naphthalene structure
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamideSimilar structure but different furan placementVariations in biological activity due to structural differences

This compound is unique due to its combination of both furan and naphthalene structures, which may impart distinct chemical reactivity and biological properties not found in similar compounds .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reactions at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of analytical methods is critical:

  • ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and hydroxyethyl group (δ 3.5–4.5 ppm for CH₂-OH). The naphthalene moiety shows characteristic splitting patterns in aromatic regions .
  • FT-IR : Validate the amide bond (C=O stretch ~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₇H₁₅NO₃).
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .

How do metabolic pathways influence the compound’s toxicity profile, and what in vitro models are suitable for studying bioactivation?

Advanced Research Question
Naphthalene derivatives are prone to cytochrome P450-mediated bioactivation, forming reactive epoxides or quinones that bind to cellular macromolecules . Key considerations:

  • Hepatic metabolism : Use primary hepatocytes or liver microsomes (human/rodent) to identify metabolites via LC-MS/MS.
  • Reactive intermediate trapping : Incubate the compound with glutathione (GSH) to detect adducts, indicating potential toxicity .
  • Cellular models : Human HepaRG cells or 3D spheroid cultures provide insights into organ-specific toxicity.

Data contradiction analysis : Discrepancies in toxicity data (e.g., species-specific differences) may arise from metabolic enzyme polymorphisms. Cross-validate findings using humanized mouse models or CRISPR-edited cell lines .

How can researchers resolve contradictions in reported toxicity data across experimental models?

Advanced Research Question
Conflicting toxicity data often stem from:

  • Exposure route variability : Compare oral, dermal, and inhalation toxicity using standardized OECD guidelines .
  • Dose-response discordance : Apply benchmark dose (BMD) modeling to identify thresholds for adverse effects.
  • Mechanistic studies : Use transcriptomics (RNA-seq) to distinguish adaptive responses from pathological pathways.

Example : If hepatic effects are reported in rodents but not in in vitro models, investigate interspecies differences in CYP450 isoforms using recombinant enzyme assays .

What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question
Focus on modifying functional groups to enhance target engagement or reduce toxicity:

  • Furan ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position of furan to alter electronic properties .
  • Hydroxyethyl chain modification : Replace the hydroxyl group with esters or ethers to modulate solubility and metabolic stability.
  • Naphthalene ring diversification : Attach substituents (e.g., methyl, methoxy) to the naphthalene core to probe hydrophobic interactions .

Methodology : Use parallel synthesis or combinatorial chemistry with Ugi or Passerini reactions to generate libraries for high-throughput screening.

What are the critical parameters to consider when designing in vivo toxicological studies for this compound?

Basic Research Question
Key parameters include:

  • Dose selection : Conduct a maximum tolerated dose (MTD) study in rodents, guided by in vitro IC₅₀ values.
  • Exposure duration : Acute (14-day) vs. subchronic (90-day) studies to assess cumulative effects .
  • Endpoints : Monitor systemic effects (hepatic/renal biomarkers, hematology) and histopathology of high-risk organs (liver, lungs) .
  • Control groups : Include vehicle controls and positive controls (e.g., known hepatotoxins) for data normalization.

Statistical rigor : Use power analysis to determine cohort sizes (n ≥ 6/group) and ANOVA with post-hoc tests for significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.